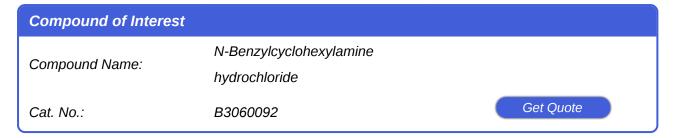


A Comparative Guide to the Characterization of N-Benzylcyclohexylamine Hydrochloride Derivatives

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For Researchers, Scientists, and Drug Development Professionals

N-Benzylcyclohexylamine and its derivatives represent a class of organic compounds with diverse biological activities, ranging from antimicrobial and antioxidant properties to potential applications as monoamine oxidase (MAO) inhibitors. This guide provides a comparative overview of the characterization of **N-Benzylcyclohexylamine hydrochloride** and its derivatives, supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.

Physicochemical and Spectral Properties

The fundamental characteristics of **N-Benzylcyclohexylamine hydrochloride** are crucial for its identification and quality control. These properties, along with spectral data, provide a baseline for comparing modified derivatives.

Table 1: Physicochemical Properties of N-Benzylcyclohexylamine Hydrochloride[1]



Property	Value
Formal Name	N-cyclohexyl-benzenemethanamine, monohydrochloride
CAS Number	16350-96-2
Molecular Formula	C13H19N • HCl
Molecular Weight	225.8 g/mol
Appearance	Neat solid
Solubility	Soluble in Acetonitrile, Chloroform, Methanol
Purity	≥98%
Storage	-20°C
Stability	≥ 4 years

Table 2: Spectral Data for N-Benzylcyclohexylamine[2]

Technique	Key Features	
Mass Spectrometry (GC/MS)	Provides information on the molecular weight and fragmentation pattern.	
Infrared (IR) Spectroscopy	CAPILLARY CELL: NEAT. Shows characteristic peaks for N-H, C-H (aromatic and aliphatic), and C-N bonds.	
¹ H NMR Spectroscopy	Reveals the chemical environment of protons in the molecule.	
¹³ C NMR Spectroscopy	Shows the number and type of carbon atoms.	

Synthesis of N-Benzylcyclohexylamine Derivatives

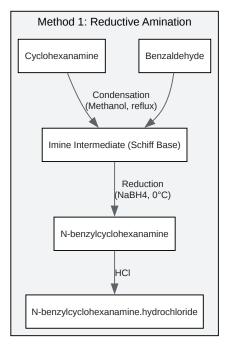
The synthesis of N-Benzylcyclohexylamine derivatives can be achieved through various methods, primarily involving the formation of a C-N bond between a cyclohexylamine moiety and a benzyl group.

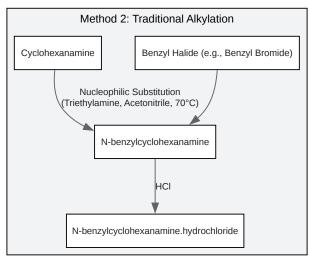


General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for N-benzylcyclohexanamine hydrochloride.

General Synthesis of N-benzylcyclohexanamine.hydrochloride





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Caption: Synthetic routes to N-benzylcyclohexanamine.hydrochloride.

Experimental Protocols



Reductive Amination:[3]

- Cyclohexanamine and benzaldehyde (1:1.2 molar ratio) are refluxed in methanol to form the Schiff base.
- The reaction mixture is cooled to 0°C.
- Sodium borohydride (NaBH₄) is added portion-wise to reduce the imine to the secondary amine.
- The product is purified to yield N-benzylcyclohexanamine, which can then be treated with HCl to form the hydrochloride salt. This method can achieve yields of up to 95%.[3]

Traditional Alkylation:[3]

- Cyclohexanamine (3 mmol) and triethylamine (3 mmol) are dissolved in dry acetonitrile.
- Benzyl bromide (3.3 mmol) is added to the solution.
- The reaction mixture is heated at 70°C for 3–5 hours.
- Triethylamine acts as a base to neutralize the hydrobromic acid byproduct.
- The resulting N-benzylcyclohexanamine is isolated and can be converted to its hydrochloride salt.

Characterization of Derivatives

The introduction of substituents on the benzyl or cyclohexyl rings of N-Benzylcyclohexylamine leads to derivatives with altered physicochemical and biological properties. Comprehensive characterization is essential to understand these changes.

A study on chiral tertiary dibenzylamine derivatives, which includes the N-benzylcyclohexanamine skeleton, utilized several analytical techniques for full characterization. [4]

Table 3: Analytical Characterization of a Chiral Tertiary Dibenzylamine Derivative[4]



Technique	Instrument/Method	Key Findings
¹ H NMR Spectroscopy	CDCl₃, 400 MHz	Aromatic protons observed at δ 7.47–7.11 ppm. The proton at the chiral center (H-1') showed a quartet at δ 3.99 ppm.
¹³ C NMR Spectroscopy	CDCl₃, 100 MHz	Signals for the three carbon atoms bonded to nitrogen were observed at δ 57.38, 57.28 (CH-N), and 50.21 (CH ₂ -N) ppm.
Mass Spectrometry (ESI)		Calculated m/z for [C21H27N + H]+ was 294.2216, found 294.2214.
Infrared Spectroscopy (KBr)		Characteristic peaks observed at 1026.13, 1261.45, and 1371.39 cm ⁻¹ .
Optical Rotation	c = 0.21 g/100 mL, CHCl₃	$[\alpha]D^{20} = +19.8$

Comparative Biological Activity

N-Benzylcyclohexylamine derivatives have been investigated for a variety of biological activities, including antimicrobial and monoamine oxidase (MAO) inhibitory effects.

Antimicrobial Activity

Several studies have synthesized and evaluated N-Benzylcyclohexylamine derivatives for their antibacterial and antifungal properties.

Table 4: Comparison of Antimicrobial Activity of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives[5]



Compound	Target Organism	MIC (μg/mL)	Comparison to Tetracycline
17-20, 26, 37, 38	Gram-positive and Gram-negative bacteria	0.0005-0.032	More active

It was also noted that these compounds showed no hemolysis up to 1024 μ g/mL in mammalian erythrocytes, indicating a favorable safety profile in this regard.[5] Similarly, another series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, with MIC values ranging from 0.002 to 0.016 μ g/mL and no hemolytic activity up to 512 μ g/mL.[6]

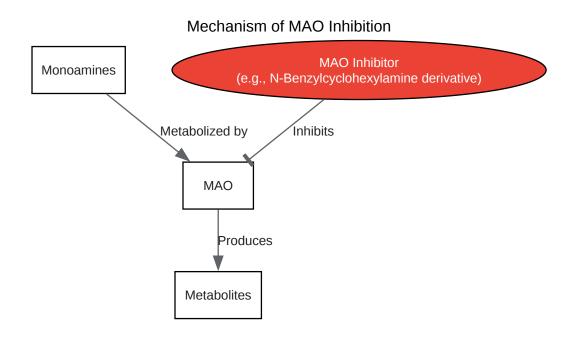
Monoamine Oxidase (MAO) Inhibition

Derivatives of related structures, such as pyridazinobenzylpiperidine, have been evaluated as monoamine oxidase inhibitors, which are important targets for neurodegenerative diseases.[7] While direct data for N-Benzylcyclohexylamine derivatives as MAO inhibitors is limited in the provided context, the inhibitory potential of similar benzylamine structures suggests this as a promising area for investigation.

For comparison, a study on pyridazinobenzylpiperidine derivatives found that compound S5 was a potent and selective MAO-B inhibitor with an IC $_{50}$ value of 0.203 μ M and a selectivity index of 19.04 for MAO-B over MAO-A.[7] Another class of benzyloxy derivatives based on thio/semicarbazide also showed potent and selective MAO-B inhibition, with compounds BT1 and BT5 having an IC $_{50}$ of 0.11 μ M.[8]

The following diagram illustrates the role of MAO inhibitors in neurotransmitter metabolism.





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Caption: Inhibition of monoamine oxidase by a potential inhibitor.

Conclusion

The characterization of **N-Benzylcyclohexylamine hydrochloride** and its derivatives is a multifaceted process involving a combination of spectroscopic and analytical techniques. The available data indicates that modifications to the parent structure can lead to compounds with significant biological activities, particularly as antimicrobial agents. While direct comparative studies on the MAO inhibitory effects of a series of N-Benzylcyclohexylamine derivatives are not extensively documented in the provided search results, the activity of structurally related compounds suggests this is a promising avenue for future research. The experimental protocols and comparative data presented in this guide offer a valuable resource for scientists working on the synthesis, characterization, and evaluation of this class of compounds.



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References

- 1. caymanchem.com [caymanchem.com]
- 2. Benzenemethanamine, N-cyclohexyl- | C13H19N | CID 204463 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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